molecular formula C6H5BrClN3 B14044355 7-Bromoimidazo[4,5-c]pyridine HCl

7-Bromoimidazo[4,5-c]pyridine HCl

Cat. No.: B14044355
M. Wt: 234.48 g/mol
InChI Key: KJCYNQOVFKZCON-UHFFFAOYSA-N
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Description

7-Bromoimidazo[4,5-c]pyridine hydrochloride is a heterocyclic compound with the molecular formula C6H5BrClN3 It is a derivative of imidazo[4,5-c]pyridine, characterized by the presence of a bromine atom at the 7th position and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromoimidazo[4,5-c]pyridine hydrochloride typically involves the bromination of imidazo[4,5-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions . The reaction proceeds through the formation of a bromonium ion intermediate, which subsequently reacts with the imidazo[4,5-c]pyridine to yield the desired product.

Industrial Production Methods

Industrial production of 7-Bromoimidazo[4,5-c]pyridine hydrochloride may involve large-scale bromination processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-Bromoimidazo[4,5-c]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 7-aminoimidazo[4,5-c]pyridine derivatives, while coupling reactions can produce biaryl or diaryl compounds .

Scientific Research Applications

7-Bromoimidazo[4,5-c]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 7-Bromoimidazo[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and imidazo[4,5-c]pyridine core play crucial roles in binding to these targets, modulating their activity. For instance, it may inhibit kinase enzymes by occupying the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloroimidazo[4,5-c]pyridine hydrochloride
  • 7-Iodoimidazo[4,5-c]pyridine hydrochloride
  • 7-Fluoroimidazo[4,5-c]pyridine hydrochloride

Uniqueness

Compared to its analogs, 7-Bromoimidazo[4,5-c]pyridine hydrochloride exhibits unique reactivity due to the bromine atom’s size and electronegativity. This influences its chemical behavior, making it more suitable for certain types of reactions, such as cross-coupling and nucleophilic substitution .

Properties

Molecular Formula

C6H5BrClN3

Molecular Weight

234.48 g/mol

IUPAC Name

7-bromo-3H-imidazo[4,5-c]pyridine;hydrochloride

InChI

InChI=1S/C6H4BrN3.ClH/c7-4-1-8-2-5-6(4)10-3-9-5;/h1-3H,(H,9,10);1H

InChI Key

KJCYNQOVFKZCON-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Br)N=CN2.Cl

Origin of Product

United States

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